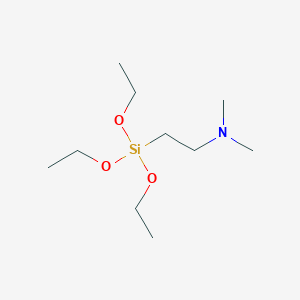
N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine: is a tertiary amine with a triethoxysilyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine typically involves the reaction of N,N-dimethylethanolamine with triethoxysilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or amides.
Reduction: The compound can be reduced to form simpler amines or silanes.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N,N-dimethyl-2-(triethoxysilyl)acetamide.
Reduction: Formation of N,N-dimethyl-2-(triethoxysilyl)ethane.
Substitution: Formation of various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine involves its ability to form covalent bonds with various substrates through the triethoxysilyl group. This group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. The amine group can also participate in nucleophilic reactions, making the compound versatile in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylethanolamine: Similar structure but lacks the triethoxysilyl group.
Triethoxysilane: Contains the triethoxysilyl group but lacks the amine functionality.
N-3-(Trimethoxysilyl)propyl ethylenediamine: Contains both amine and silane functionalities but with different alkyl chain lengths and substituents.
Uniqueness: N,N-Dimethyl-2-(triethoxysilyl)ethan-1-amine is unique due to the combination of the tertiary amine and triethoxysilyl functionalities in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
65411-99-6 |
|---|---|
Molekularformel |
C10H25NO3Si |
Molekulargewicht |
235.40 g/mol |
IUPAC-Name |
N,N-dimethyl-2-triethoxysilylethanamine |
InChI |
InChI=1S/C10H25NO3Si/c1-6-12-15(13-7-2,14-8-3)10-9-11(4)5/h6-10H2,1-5H3 |
InChI-Schlüssel |
XTOSZDRAGWRSBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCN(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)

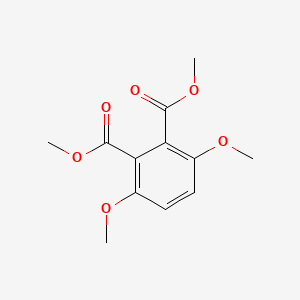

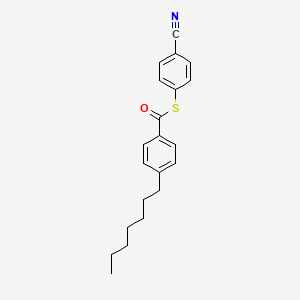
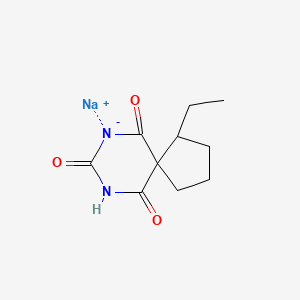
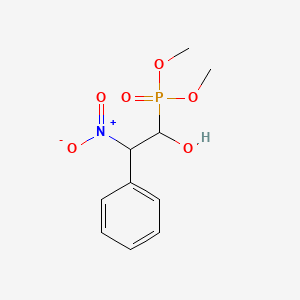
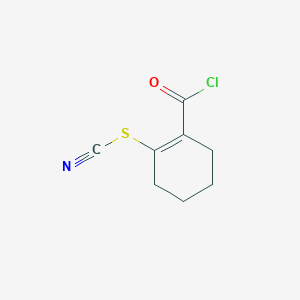
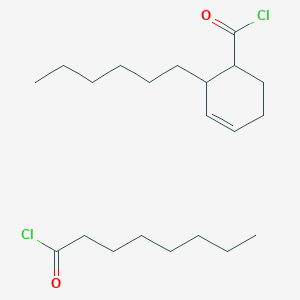

![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)


